B1167853 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine CAS No. 1268521-56-7

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Cat. No.: B1167853
CAS No.: 1268521-56-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol It is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring

Biochemical Analysis

Biochemical Properties

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions . Additionally, this compound may interact with other biomolecules such as receptors and transcription factors, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By altering the activity of this pathway, the compound can impact cell growth and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, this compound can bind to the active site of kinases, leading to either inhibition or activation of their enzymatic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to maintain its stability under specific conditions, allowing for prolonged observation of its effects . In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its activity and efficacy over time. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its accumulation and overall efficacy.

Preparation Methods

The synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with ethylamine, followed by reduction and cyclization steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine has several scientific research applications:

Comparison with Similar Compounds

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-7-ethylimidazo[4,5-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOFEOYBPQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-56-7
Record name 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-N3-ethyl-pyridazine-3,4-diamine (Preparation 7, 10.0 g, 58 mmol) and triethylorthoformate (60 mL) were heated to reflux for 4 hours. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (50 mL) and filtered. The filter cake was washed with EtOAc and then the organic layers were washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a yellow solid in 45% yield, 4.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.